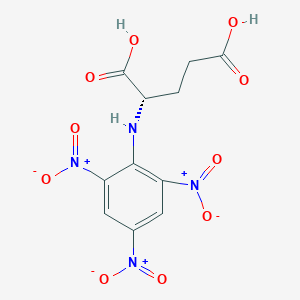
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Description
Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Alpha-Methyldopa methyl ester, also known as Methyldopa, primarily targets the alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure .
Mode of Action
Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors . It inhibits adrenergic neuronal output and decreases vasoconstrictor adrenergic signals . By stimulating postsynaptic alpha-adrenergic receptors in the brain’s cardiovascular control centers, methyldopa and its metabolite reduce peripheral sympathetic tone .
Biochemical Pathways
Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects . It is converted to methyl norepinephrine by the central nervous system in response to an alpha-2 agonistic stimulus . This conversion is a part of the biosynthetic pathway that leads to the synthesis of norepinephrine .
Pharmacokinetics
The plasma half-life of methyldopa is approximately 105 minutes . Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes . These properties impact the bioavailability of the drug and determine the frequency of administration.
Result of Action
The action of methyldopa leads to a decrease in adrenergic outflow, total peripheral resistance, and systemic blood pressure . This results in the lowering of arterial blood pressure and heart rate .
Action Environment
The action, efficacy, and stability of methyldopa can be influenced by various environmental factors. Chronic usage of methyldopa has been linked to mild and temporary rises in serum aminotransferase levels .
Biochemical Analysis
Biochemical Properties
Alpha-Methyldopa methyl ester plays a crucial role in biochemical reactions. It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction with enzymes and proteins significantly influences the biochemical reactions in the body.
Cellular Effects
The effects of alpha-Methyldopa methyl ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with alpha (α)-2 adrenergic receptors can lead to changes in cell signaling pathways and gene expression .
Molecular Mechanism
Alpha-Methyldopa methyl ester exerts its effects at the molecular level through several mechanisms. It binds to alpha (α)-2 adrenergic receptors, inhibiting the synthesis of norepinephrine by inhibiting tyrosine hydroxylase . The S-enantiomer of alpha-Methyldopa methyl ester is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which converts L-DOPA into dopamine .
Temporal Effects in Laboratory Settings
It is known that the compound has a half-life of approximately 105 minutes, and its effects can last between 10 to 48 hours .
Metabolic Pathways
Alpha-Methyldopa methyl ester is involved in several metabolic pathways. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase (LAAD)
Transport and Distribution
Given its molecular mechanism, it can be inferred that it interacts with alpha (α)-2 adrenergic receptors located in various tissues .
Subcellular Localization
Given its molecular mechanism, it can be inferred that it interacts with alpha (α)-2 adrenergic receptors located in various subcellular compartments .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJXIMFTXSEM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939476 | |
| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18181-08-3 | |
| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyldopa methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-MELEVODOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)








